5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Antibacterial MIC Staphylococcus aureus

5‑(2‑Chlorophenyl)‑4‑((4‑ethoxybenzylidene)amino)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 478254‑01‑2) is a synthetic 1,2,4‑triazole‑3‑thiol Schiff base with molecular formula C₁₇H₁₅ClN₄OS and molecular weight 358.8 g mol⁻¹. The compound integrates an ortho‑chlorophenyl substituent at position 5 and a para‑ethoxybenzylidene‑amino motif at position 4, with a thiol/thione group at position 3 that enables metal coordination and redox reactivity.

Molecular Formula C17H15ClN4OS
Molecular Weight 358.8 g/mol
CAS No. 478254-01-2
Cat. No. B12041690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS478254-01-2
Molecular FormulaC17H15ClN4OS
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl
InChIInChI=1S/C17H15ClN4OS/c1-2-23-13-9-7-12(8-10-13)11-19-22-16(20-21-17(22)24)14-5-3-4-6-15(14)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+
InChIKeyDXEVMFQTSJLAGK-YBFXNURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 478254‑01‑2) – Core Identity and Baseline for Scientific Procurement


5‑(2‑Chlorophenyl)‑4‑((4‑ethoxybenzylidene)amino)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 478254‑01‑2) is a synthetic 1,2,4‑triazole‑3‑thiol Schiff base with molecular formula C₁₇H₁₅ClN₄OS and molecular weight 358.8 g mol⁻¹ [1]. The compound integrates an ortho‑chlorophenyl substituent at position 5 and a para‑ethoxybenzylidene‑amino motif at position 4, with a thiol/thione group at position 3 that enables metal coordination and redox reactivity [1]. Commercially available at 95 % purity , the compound is flagged as harmful if swallowed (H302) and is supplied exclusively for research and development purposes [1].

5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol – Why Generic Substitution Fails


The 4‑(arylmethylidene)amino‑1,2,4‑triazole‑3‑thiol class is defined by a combinatorial architecture in which independent variation of the 5‑aryl group, the 4‑imine substituent, and the 3‑thiol/thione form gives rise to steep structure‑activity cliffs. Changing the 2‑chlorophenyl to a 3‑ or 4‑chlorophenyl isomer, or migrating the ethoxy group from the para to the ortho position on the benzylidene ring, can reorient the azomethine bridge and alter π‑stacking, hydrogen‑bonding capacity, and lipophilicity, leading to order‑of‑magnitude shifts in antimicrobial potency [1][2]. Therefore, generic interchange within this scaffold is not scientifically defensible without side‑by‑side comparative data for the exact substitution pattern.

5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol – Quantitative Differentiation Evidence


Antibacterial Potency Against Gram‑Positive and Gram‑Negative Strains

The target compound demonstrated an MIC of 32 µg mL⁻¹ against both Staphylococcus aureus and Escherichia coli in broth microdilution assays [1]. This value is lower (more potent) than the unsubstituted benzylidene analog 4‑(benzylideneamino)‑5‑(2‑chlorophenyl)‑4H‑1,2,4‑triazole‑3‑thiol, which exhibits MICs of 16–64 µg mL⁻¹ against various pathogens [2], and is comparable to the potent Schiff base H17 in the pyrazine series (MIC 0.39–1.56 µg mL⁻¹) [3], although the benzylidene series generally shows higher MICs. The presence of the para‑ethoxy group on the benzylidene ring likely enhances membrane permeability relative to the unsubstituted benzylidene, as supported by computed LogP values [4].

Antibacterial MIC Staphylococcus aureus

Lipophilicity Advantage Over Ortho‑Ethoxy Regioisomer

The target compound carries the ethoxy substituent at the para position of the benzylidene ring. Its computed XLogP3‑AA is 4.2, with a predicted pKa of 7.83 [1]. These values support moderate passive membrane permeability while retaining sufficient polarity for aqueous solubility. The ortho‑ethoxy regioisomer (CAS 478253‑80‑4) has not been reported with an independent LogP value, but ortho substitution is generally expected to reduce effective lipophilicity due to steric shielding of the hydrophobic surface. This differential in calculated LogP provides a basis for preferring the para‑ethoxy isomer when target engagement requires balanced lipophilicity for bacterial cell envelope penetration [2].

Physicochemical Properties LogP Regioisomer Comparison

Schiff Base Linkage Confers Structural Rigidity and Metal‑Chelation Capacity

The azomethine (–CH=N–) linkage connecting the triazole N4 to the 4‑ethoxybenzylidene group restricts rotational freedom, imposing a planar or near‑planar geometry that pre‑organizes the molecule for metal‑ion coordination [1]. The thiol/thione group at C3 together with the imine nitrogen forms a bidentate or tridentate chelation pocket that is absent in the parent 4‑amino‑5‑(2‑chlorophenyl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 13229‑02‑2) . This metal‑binding capability is critical for applications requiring enzyme inhibition via active‑site metal sequestration (e.g., metallo‑β‑lactamases) or for constructing coordination complexes with enhanced antimicrobial activity [2].

Schiff Base Metal Chelation Structural Rigidity

Predicted Physicochemical Profile Differentiates from meta‑Chloro and para‑Chloro Phenyl Isomers

The ortho‑chloro configuration on the phenyl ring at position 5 of the triazole influences both electronic distribution and steric environment around the thiol group. The predicted boiling point (479.9 ± 55.0 °C) and pKa (7.83 ± 0.20) of the target compound reflect the electron‑withdrawing effect of the ortho‑chlorine, which polarizes the triazole ring differently compared to meta‑chlorophenyl or para‑chlorophenyl isomers. While direct comparative values for the meta‑ and para‑chloro regioisomers are not published in a single study, the ortho‑chloro substitution generally lowers the pKa of the thiol group by 0.3–0.5 units relative to the para analog, favoring the thiolate form at physiological pH and potentially altering reactivity with electrophilic biological targets [1].

Physicochemical Properties pKa Boiling Point

5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol – Best Research and Industrial Application Scenarios


Antibacterial Lead Discovery and Structure‑Activity Relationship (SAR) Library Design

The compound’s established MIC of 32 µg mL⁻¹ against S. aureus and E. coli positions it as a moderate‑potency hit for benzylidene‑triazole‑thiol SAR exploration [1]. Its para‑ethoxy substitution provides a lipophilicity benchmark (XLogP3‑AA = 4.2) [2] suitable for optimizing membrane permeability while monitoring potency shifts across ortho‑, meta‑, and para‑substituted benzylidene analogs. Research groups focused on FabH or DNA gyrase inhibition can use this compound as a reference point for comparative MIC determination [3].

Metal‑Chelation and Coordination Chemistry Studies

The simultaneous presence of a Schiff base (–CH=N–) and a thiol group enables the compound to function as a versatile ligand for transition metal complex synthesis [4]. Compared to the parent amine precursor (CAS 13229‑02‑2), the Schiff base form offers enhanced chelation capacity that can be exploited to generate Cu(II), Zn(II), Ni(II), or Co(II) complexes with up to 8‑fold improved antimicrobial potency [5]. This application is directly supported by the structural evidence of the azomethine linkage [1].

Regioisomer‑Specific Property Calibration in Pre‑formulation Studies

With a predicted pKa of 7.83 and boiling point of ~480 °C, the para‑ethoxy regioisomer offers a distinct thermal and ionization profile compared to the ortho‑ethoxy isomer (CAS 478253‑80‑4) . Procurement teams can use these computed parameters to select the appropriate regioisomer for solubility, stability, and permeability screening in early pre‑formulation workflows, especially when passive diffusion across biological membranes is a primary optimization parameter.

Reference Compound for Chlorophenyl Positional Isomer Benchmarking

The ortho‑chlorophenyl motif at position 5 distinguishes this compound from meta‑ and para‑chlorophenyl analogs that may exhibit different electronic effects on the triazole ring [1]. Laboratories synthesizing focused libraries of chlorophenyl‑triazole‑thiol Schiff bases can procure this specific isomer as a validated reference standard (95 % purity ) for HPLC method development, spectral library building, and cross‑study potency calibration.

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